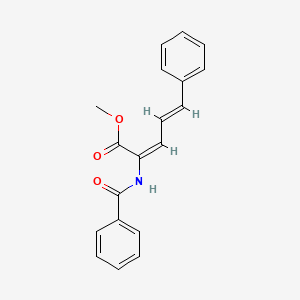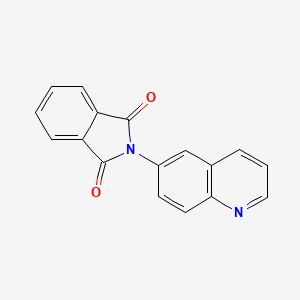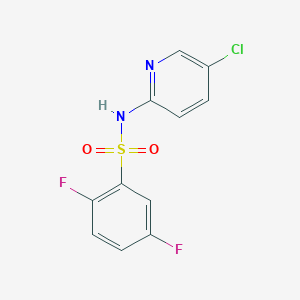![molecular formula C18H23FN2O4 B5484999 4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The presence of the fluorophenoxy group might suggest that this compound could have interesting biological activities, as fluorine atoms are often included in medicinal compounds to modify their properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the carbonyl and carboxylic acid functional groups. The fluorophenoxy group would likely be introduced in a later step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups that could potentially interact with each other or with a target molecule. The piperidine rings could potentially form pi-stacking interactions or hydrogen bonds with other molecules, while the fluorine atom in the fluorophenoxy group is highly electronegative and could form strong dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation, while the carbonyl group could be involved in reactions such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and carbonyl groups could make it relatively polar, which could influence its solubility in different solvents. The fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it is intended to be a pharmaceutical, it would likely interact with a specific target in the body, such as a protein or enzyme. The specific interactions would depend on the structure of the target and the functional groups present in the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)-1-[(2S)-piperidine-2-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c19-13-4-6-14(7-5-13)25-18(17(23)24)8-11-21(12-9-18)16(22)15-3-1-2-10-20-15/h4-7,15,20H,1-3,8-12H2,(H,23,24)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMDVHDDQZKLOQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5484938.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5484963.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)


![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)
![2-CHLORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B5485008.png)
![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
